molecular formula C12H18N2O3 B1425112 N-Z-2-(2-Amino-ethoxy)-ethylamine CAS No. 1290627-95-0

N-Z-2-(2-Amino-ethoxy)-ethylamine

Cat. No. B1425112
M. Wt: 238.28 g/mol
InChI Key: DBYGAXCTXPTEJV-UHFFFAOYSA-N
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Description

“N-Z-2-(2-Amino-ethoxy)-ethylamine” appears to be a complex organic compound. It could potentially be a derivative of phosphoric acid esters1 or a component in ionizable cationic lipids for RNA delivery2. However, without more specific information, it’s difficult to provide a detailed description.



Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry techniques. One related compound, an ionizable cationic lipid used for RNA delivery, involves various alkyl and alkene chains2. However, the exact synthesis process for “N-Z-2-(2-Amino-ethoxy)-ethylamine” is not clear from the available information.



Chemical Reactions Analysis

The chemical reactions involving “N-Z-2-(2-Amino-ethoxy)-ethylamine” are not clear from the available information.


Scientific Research Applications

Metal Ion Coordination Studies

Research into derivatives of tripodal tetraamine tren, specifically focusing on compounds like 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, has elucidated their acidity and metal ion (Ni^2^+, Cu^2^+, Zn^2^+) coordination properties. Studies employing potentiometric, spectrophotometric, and NMR titrations have revealed insights into their acid-base behavior and metal complexation dynamics. The findings suggest that replacing an NH2 group with an OH group in such compounds alters the stability of the resulting metal complexes, with hydroxyl groups engaging weakly with metal ions in acidic or neutral solutions (Song et al., 2001).

Diagnostic Radiopharmaceutical Applications

In nuclear medicine, certain derivatives of ethoxy(ethyl)amino compounds serve as ligands for crafting diagnostic radiopharmaceuticals. Specifically, the stability, reactivity, and structural properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitrido technetium-99m, utilized in myocardial perfusion imaging, have been investigated, revealing the anti- molecular structure's general stability compared to its isomers (Nabati, 2018).

Enhancing DNA Delivery and Transfection Efficiency

A series of lipophilic polyamines linked to 2-[2-(2-amino-ethoxy)-ethoxy]-ethylamine were synthesized and evaluated for their potential in DNA delivery and transfection. Notably, derivatives of homospermidine exhibited enhanced DNA delivery and transfection efficiency, underscoring the significance of the polyamine scaffold's charge distribution in these processes (Gardner et al., 2007).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure 3-Amino-2-methylenealkanoates, also known as aza-Morita–Baylis–Hillman adducts, has been facilitated by reactions involving derivatives of N-Z-2-(2-Amino-ethoxy)-ethylamine. This process, mediated by cinchona alkaloids, highlights the compound's utility in producing enantiomerically pure substances, beneficial in various chemical synthesis applications (Martelli et al., 2011).

Future Directions

The future directions of “N-Z-2-(2-Amino-ethoxy)-ethylamine” are not clear from the available information.


properties

IUPAC Name

benzyl N-[2-(2-aminoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGAXCTXPTEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Z-2-(2-Amino-ethoxy)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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